![molecular formula C22H20N2O3S3 B2958800 N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 477499-00-6](/img/structure/B2958800.png)
N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data . For example, the 1H NMR spectrum of a benzothiazole derivative showed signals at various chemical shifts corresponding to different types of protons present in the molecule .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions during their synthesis. For instance, acetylation of benzothiazole followed by nucleophilic substitution is one of the reactions involved in the synthesis of certain benzothiazole derivatives .Physical And Chemical Properties Analysis
Benzothiazole derivatives are typically white solids . Their melting points, IR spectra, 1H and 13C NMR spectra, and mass spectra can be used to analyze their physical and chemical properties .Scientific Research Applications
Synthesis and Biochemical Evaluation
Research has focused on synthesizing and evaluating the biochemical properties of benzenesulfonamide derivatives. One study describes the synthesis and characterization of various benzenesulfonamides as high-affinity inhibitors of enzymes and receptors, highlighting their potential as therapeutic agents in treating diseases related to enzyme dysfunction (S. Röver et al., 1997).
Anticancer and Antimicrobial Applications
Several studies have explored the anticancer and antimicrobial properties of benzenesulfonamide derivatives. For instance, mixed-ligand copper(II)-sulfonamide complexes have been evaluated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes show promise in treating cancer through apoptosis induction and DNA damage (M. González-Álvarez et al., 2013). Furthermore, certain sulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrases IX and XII, enzymes overexpressed in several types of cancer, suggesting their potential as selective anticancer agents (H. Gul et al., 2018).
Photodynamic Therapy Applications
Compounds with benzenesulfonamide moieties have been synthesized and characterized for their photophysical and photochemical properties, particularly for applications in photodynamic therapy (PDT). One study discusses the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their high singlet oxygen quantum yield and good fluorescence properties. These features make them suitable as Type II photosensitizers in PDT for cancer treatment (M. Pişkin et al., 2020).
Environmental and Chemical Sensing
Benzenesulfonamide derivatives have also been employed in the development of sensitive and selective probes for environmental and chemical sensing. For example, a study introduced a reaction-based fluorescent probe for the detection of thiophenols, utilizing the sulfonamide linkage for selective and sensitive signaling. This approach has applications in monitoring thiophenols in environmental samples, demonstrating the versatility of benzenesulfonamide derivatives in analytical chemistry (Myung Gil Choi et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are Protein Tyrosine Phosphatase 1B (PTP1B) and Cyclooxygenase-1 (COX-1) . PTP1B is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery . COX-1 is an enzyme that plays a key role in the inflammatory response .
Mode of Action
This compound inhibits PTP1B, thereby enhancing insulin and leptin signaling . It also inhibits COX-1, leading to a reduction in the production of prostaglandins, which are mediators of inflammation .
Biochemical Pathways
The inhibition of PTP1B can lead to enhanced insulin and leptin signaling, which can help regulate glucose homeostasis and energy balance . The inhibition of COX-1 can lead to a reduction in the production of prostaglandins, thereby reducing inflammation .
Result of Action
The inhibition of PTP1B by this compound can lead to improved insulin and leptin signaling, which can potentially be beneficial in the treatment of type II diabetes . The inhibition of COX-1 can lead to a reduction in inflammation, which can be beneficial in the treatment of inflammatory conditions .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S3/c1-13-10-14(2)21(15(3)11-13)30(26,27)24-16-8-9-18(25)20(12-16)29-22-23-17-6-4-5-7-19(17)28-22/h4-12,24-25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQNPZGSCGMZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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